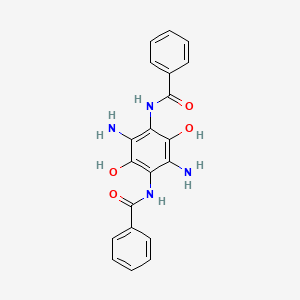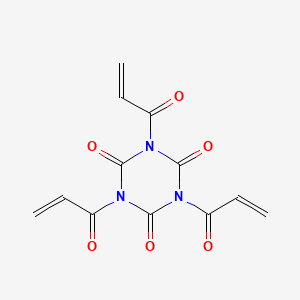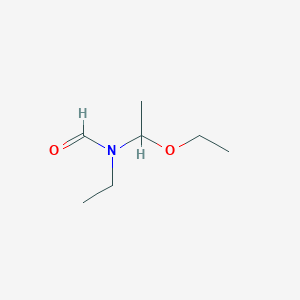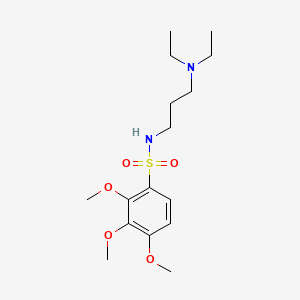
N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide: is a complex organic compound with a unique structure that includes multiple functional groups such as amine, amide, and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of Amino and Hydroxy Groups:
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the amide and nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Aplicaciones Científicas De Investigación
N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Amino-2,5-diethoxyphenyl)benzamide: This compound has similar structural features but different functional groups, leading to different chemical and biological properties.
Benzamide, N-(4-aminophenyl)-: Another similar compound with a simpler structure and different applications.
Uniqueness
N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides versatility in synthesis and functionality, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
101488-74-8 |
|---|---|
Fórmula molecular |
C20H18N4O4 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
N-(2,5-diamino-4-benzamido-3,6-dihydroxyphenyl)benzamide |
InChI |
InChI=1S/C20H18N4O4/c21-13-15(23-19(27)11-7-3-1-4-8-11)17(25)14(22)16(18(13)26)24-20(28)12-9-5-2-6-10-12/h1-10,25-26H,21-22H2,(H,23,27)(H,24,28) |
Clave InChI |
CNUSOSZFQKWPNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C(C(=C(C(=C2O)N)NC(=O)C3=CC=CC=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)




![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)

![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)


![N-[2-(Thiophen-3-yl)ethyl]urea](/img/structure/B14332639.png)
